N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide
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Overview
Description
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is an organic compound characterized by the presence of a nitrophenyl group and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide typically involves the condensation of 2-nitrobenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Reduction: N-[(E)-(2-aminophenyl)methylideneamino]tetradecanamide.
Oxidation: Corresponding nitro oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
- N-[(E)-(2-nitrophenyl)methylideneamino]hexadecanamide
- N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide
Uniqueness
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is unique due to its specific chain length and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Compared to shorter or longer chain analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles.
Biological Activity
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{33}N_{3}O_{3}
- Molecular Weight : 365.49 g/mol
- CAS Number : Not readily available, but related compounds can be referenced for structural similarities.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-nitrobenzaldehyde and tetradecanamide. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine linkage.
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of tetradecanamide have enhanced activity against Gram-positive bacteria, suggesting that modifications in the aromatic substituents can significantly affect biological efficacy.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in target cells, contributing to its cytotoxic effects.
- Interaction with Cellular Receptors : The aromatic ring structure allows for potential interactions with various receptors, modulating signaling pathways associated with inflammation and cancer progression .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
N-(2-nitrophenyl)methylideneamino tetradecanamide | 32 | Staphylococcus aureus |
Control (Standard Antibiotic) | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM after 48 hours of treatment .
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF-7 | 25 | 48 hours |
Control | 10 | 48 hours |
Properties
Molecular Formula |
C21H33N3O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+ |
InChI Key |
VWPRBZVZCYTFLE-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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